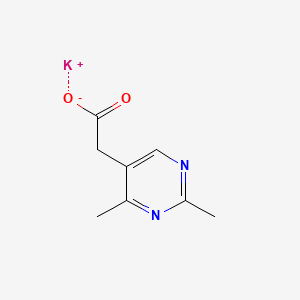
Potassium2-(2,4-dimethylpyrimidin-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate is an organic compound with the molecular formula C8H9KN2O2 It is a potassium salt of 2-(2,4-dimethylpyrimidin-5-yl)acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate typically involves the reaction of 2,4-dimethylpyrimidine with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the pyrimidine ring, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production.
Types of Reactions:
Oxidation: Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,4-Dimethylpyrimidine: The parent compound, which lacks the acetic acid moiety.
2-(2,4-Dimethylpyrimidin-5-yl)acetic acid: The free acid form of the compound.
Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate: The potassium salt form, which is more soluble in water.
Uniqueness: Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate is unique due to its combination of the pyrimidine ring and the acetic acid moiety, which imparts specific chemical and biological properties. Its potassium salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free acid form.
Properties
Molecular Formula |
C8H9KN2O2 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
potassium;2-(2,4-dimethylpyrimidin-5-yl)acetate |
InChI |
InChI=1S/C8H10N2O2.K/c1-5-7(3-8(11)12)4-9-6(2)10-5;/h4H,3H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
OBLABYHIKIDUEO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=NC=C1CC(=O)[O-])C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















